Benzonitrile, 2-(3-chlorophenoxy)-5-nitro-

Antiviral Enterovirus Structure-Activity Relationship

Research challenge: Mapping chlorine substituent effects on antiviral potency in 5-nitro-2-phenoxybenzonitriles. Solution: 2-(3-Chlorophenoxy)-5-nitrobenzonitrile serves as a critical SAR probe with a single meta-Cl, distinct from the 3,4-dichloro prototype MDL-860. Advantages: - Enables precise pharmacophore differentiation for CVB3/enterovirus inhibitors. - Favorable physicochemical profile (MW 274.66, bp 385.5°C) for formulation studies. - Cost-efficient synthesis from 3-chlorophenol for library diversification. Use as a key intermediate for novel herbicides and antiviral leads.

Molecular Formula C13H7ClN2O3
Molecular Weight 274.66 g/mol
CAS No. 99902-76-8
Cat. No. B12641584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 2-(3-chlorophenoxy)-5-nitro-
CAS99902-76-8
Molecular FormulaC13H7ClN2O3
Molecular Weight274.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C13H7ClN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H
InChIKeySHTFCCSZQQZEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Pharmacological Overview for Research


Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- (CAS 99902-76-8) is a synthetic diaryl ether belonging to the 5-nitro-2-phenoxybenzonitrile class, which includes the broad-spectrum antipicornavirus agent MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile). Characterized by a single chlorine at the meta position of the phenoxy ring, this compound serves as a key intermediate and a structural analog in antiviral [1] and herbicide [2] development programs. Its substitution pattern distinguishes it from the dichlorinated prototype, creating a distinct pharmacological and physicochemical profile relevant to structure-activity relationship (SAR) studies.

Why This Compound Differs from Other MDL-860 Analogs


Within the 5-nitro-2-phenoxybenzonitrile family, the number and position of chlorine substituents on the phenoxy ring critically modulate biological activity. The prototypical MDL-860 (3,4-dichloro substitution) exhibits broad-spectrum antipicornavirus activity (MIC50 0.1–1.5 µg/mL) , while SAR studies on 60 analogs demonstrate that even minor alterations, such as moving or removing a single chlorine, can drastically shift antiviral potency, cytotoxicity, and target selectivity [1]. Consequently, 2-(3-chlorophenoxy)-5-nitrobenzonitrile cannot be assumed interchangeable with the 3,4-dichloro or other regioisomers without quantitative, assay-specific evidence. The following sections delineate the specific dimensions where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence


Chlorine Substitution Pattern and Antiviral Target Engagement

The compound possesses a single chlorine at the 3-position of the phenoxy ring, contrasting with the 3,4-dichloro substitution of MDL-860. SAR analysis of the 5-nitro-2-phenoxybenzonitrile series reveals that the dichloro pattern is associated with broad-spectrum antipicornavirus activity (MIC50 0.1–1.5 µg/mL against multiple serotypes in HeLa cells) , while mono-substituted or differently di-substituted analogs often exhibit narrower spectrum or reduced potency against specific enteroviruses, such as CVB3 [1]. Quantitative comparison data for the exact 3-chloro analog from the 2008 CVB3 study is limited in accessible public sources; however, the class-level SAR indicates that meta-chlorine alone does not replicate the full activity profile of the 3,4-dichloro prototype.

Antiviral Enterovirus Structure-Activity Relationship

Physicochemical Properties: Density and Volatility

Measured physicochemical properties for Benzonitrile, 2-(3-chlorophenoxy)-5-nitro- include a density of 1.45 g/cm³, boiling point of 385.5°C at 760 mmHg, and vapor pressure of 3.8×10⁻⁶ mmHg at 25°C . While directly comparable data for MDL-860 is not available from the same source, the lower molecular weight (274.66 vs. 309.11 g/mol) and reduced chlorine content suggest differences in lipophilicity (cLogP), crystal packing, and volatility that are relevant to formulation stability and purification process design.

Physicochemical Profiling Formulation Process Chemistry

Herbicidal Activity and Weed Control Spectrum

The phenoxybenzonitrile scaffold, including halo-substituted variants, is claimed in US Patent 4,029,493 as a novel class of pre- and post-emergence herbicides effective against grasses (Crabgrass, Yellow Foxtail, Barnyard grass) and broadleaf weeds (Pigweed) [1]. The patent emphasizes that alkyl substitution on the benzonitrile ring enhances herbicidal activity relative to halogen substitution. While the 3-chlorophenoxy analog is not explicitly exemplified in the patent, its structural conformance to the generic formula (X = H, Y = Cl, Z = Cl) places it within the active scope, with anticipated differentiation from the 2,4-dichlorophenoxy and 2-methyl analogs in terms of weed selectivity and application rate.

Herbicide Agrochemical Weed Control

Synthetic Accessibility and Intermediate Utility

The compound is prepared via nucleophilic aromatic substitution of 2,5-dinitrobenzonitrile with 3-chlorophenol in the presence of a base (e.g., K₂CO₃) in DMF at elevated temperature . This route uses a single regioisomerically pure chlorophenol, avoiding the complexity and cost associated with 3,4-dichlorophenol. The simpler phenol precursor (3-chlorophenol vs. 3,4-dichlorophenol) may offer a cost and supply chain advantage, as 3-chlorophenol is a more commodity-scale intermediate with broader industrial availability.

Synthetic Chemistry Intermediate Process Development

Optimal Research and Procurement Scenarios


Enterovirus SAR Probe for 3-Cl Substitution Mapping

In antiviral drug discovery programs targeting coxsackievirus B3 (CVB3) or other enteroviruses, this compound serves as a critical SAR probe to isolate the contribution of a single meta-chlorine on the phenoxy ring. By comparing its activity (EC50, CC50, SI) with MDL-860 (3,4-diCl) and the 4-Cl analog, researchers can map the pharmacophoric requirements for antiviral potency and cytotoxicity, as initiated in the 2008 Pürstinger study [1]. This is essential for next-generation analog design where off-target effects mediated by excess lipophilicity or chlorine burden must be minimized.

Physicochemical and Formulation Screening

The distinct physicochemical profile—density 1.45 g/cm³, boiling point 385.5°C, and lower molecular weight (274.66 g/mol) —makes this compound suitable for comparative solubility, stability, and formulation studies. When selecting among 5-nitro-2-phenoxybenzonitrile candidates for in vivo or topical antiviral formulations, its vapor pressure (3.8×10⁻⁶ mmHg at 25°C) may confer handling advantages over heavier dichloro analogs.

Agrochemical Lead Diversification

Building on the herbicidal phenoxybenzonitrile scaffold disclosed in US 4,029,493 [2], this compound can be used as a starting point for synthesizing novel amide, sulfonamide, or urea derivatives via the cyano and nitro functional groups. Its unique substitution pattern (3-Cl phenoxy, 5-NO₂) is not exemplified in the original patent, offering potential intellectual property freedom-to-operate advantages in the development of next-generation selective herbicides.

Cost-Efficient Intermediate for Library Synthesis

For medicinal chemistry groups running parallel synthesis of 5-nitro-2-phenoxybenzonitrile libraries, the use of 3-chlorophenol as a precursor offers a favorable cost profile compared to 3,4-dichlorophenol . This compound can be reduced to the corresponding aniline or further functionalized via the nitrile group, enabling rapid diversification at a lower cost per compound, which is particularly relevant for academic labs or early-stage hit-to-lead campaigns operating under budget constraints.

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